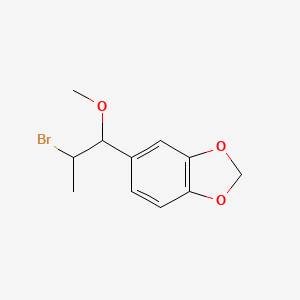
5-(2-Bromo-1-methoxypropyl)-2H-1,3-benzodioxole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Bromo-1-methoxy-propyl)benzo[1,3]dioxole is an organic compound with the molecular formula C11H13BrO3. It is a derivative of benzo[1,3]dioxole, which is a heterocyclic compound containing a methylenedioxy functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromo-1-methoxy-propyl)benzo[1,3]dioxole typically involves the reaction of benzo[1,3]dioxole with a brominated methoxypropyl reagent. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like palladium to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and methoxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions
5-(2-Bromo-1-methoxy-propyl)benzo[1,3]dioxole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions include substituted benzo[1,3]dioxole derivatives, which can have various functional groups attached to the benzene ring or the methoxypropyl chain .
科学的研究の応用
5-(2-Bromo-1-methoxy-propyl)benzo[1,3]dioxole has several scientific research applications:
作用機序
The mechanism of action of 5-(2-Bromo-1-methoxy-propyl)benzo[1,3]dioxole involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity to various biological molecules. The compound can inhibit or activate certain enzymes and receptors, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
3,4-Methylenedioxybenzyl bromide: Similar in structure but lacks the methoxypropyl group.
1,3-Benzodioxole: The parent compound without the bromine and methoxypropyl substitutions.
Uniqueness
5-(2-Bromo-1-methoxy-propyl)benzo[1,3]dioxole is unique due to the presence of both the bromine atom and the methoxypropyl group, which confer distinct chemical and biological properties.
特性
CAS番号 |
5457-88-5 |
|---|---|
分子式 |
C11H13BrO3 |
分子量 |
273.12 g/mol |
IUPAC名 |
5-(2-bromo-1-methoxypropyl)-1,3-benzodioxole |
InChI |
InChI=1S/C11H13BrO3/c1-7(12)11(13-2)8-3-4-9-10(5-8)15-6-14-9/h3-5,7,11H,6H2,1-2H3 |
InChIキー |
JQJJDOUHCWKQHF-UHFFFAOYSA-N |
正規SMILES |
CC(C(C1=CC2=C(C=C1)OCO2)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Thieno[2,3-F]-1,4-oxazepin-5-amine, 3-ethyl-2,3-dihydro-2-methyl-, (2S,3R)-(9CI)](/img/structure/B13801346.png)
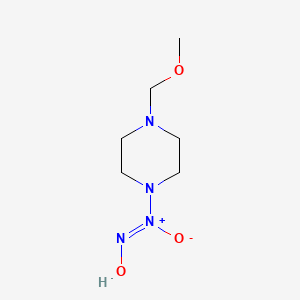
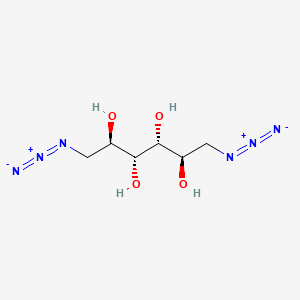
![N-[2-(1-Cyclohexen-1-yl)-6-methylphenyl]acetamide](/img/structure/B13801367.png)
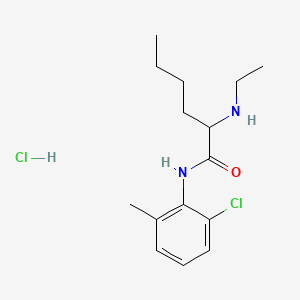
![[S-(E)]-3,7-dimethyl-3,6-octadien-2-ol](/img/structure/B13801374.png)

![5-Bromo-2-[[[[4-(phenoxymethyl)benzoyl]amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13801395.png)
![2-Chloro-4-phenyl-1-azabicyclo[2.2.2]octane](/img/structure/B13801397.png)
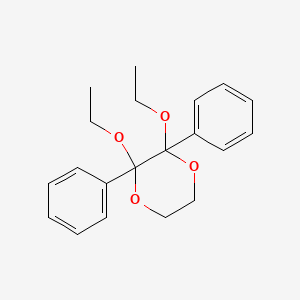
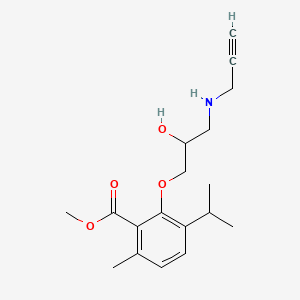
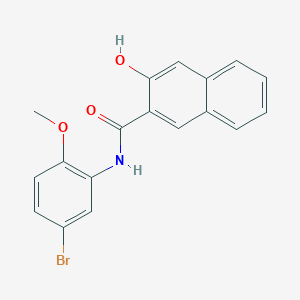
![(S)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylthio)-2-hydroxy-2-methylpropanamide](/img/structure/B13801423.png)

